molecular formula C18H11Cl2F2NOS2 B2416603 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 250714-87-5

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide

Cat. No.: B2416603
CAS No.: 250714-87-5
M. Wt: 430.31
InChI Key: GORMIQRABWJLPB-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring, dichlorobenzyl group, and difluorophenyl group

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F2NOS2/c19-12-2-1-3-13(20)11(12)9-26-16-6-7-25-17(16)18(24)23-15-5-4-10(21)8-14(15)22/h1-8H,9H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORMIQRABWJLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F2NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,6-dichlorobenzyl chloride: This intermediate is synthesized by chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of 2,6-dichlorobenzyl thiol: The 2,6-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 2,6-dichlorobenzyl thiol.

    Synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid: The 2,6-dichlorobenzyl thiol is reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Formation of the final compound: The 3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is then reacted with 2,4-difluoroaniline in the presence of a dehydrating agent such as thionyl chloride to form 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and sulfanyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced thiophene derivatives

    Substitution: Formation of substituted benzyl or phenyl derivatives

Scientific Research Applications

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide
  • 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dichlorophenyl)-2-thiophenecarboxamide

Uniqueness

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is unique due to the presence of both dichlorobenzyl and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential therapeutic effects compared to similar compounds.

Biological Activity

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is a compound with significant potential in pharmacology, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cells, and structure-activity relationships.

  • Molecular Formula : C18H11Cl2F2NOS2
  • Molecular Weight : 462.32 g/mol
  • CAS Number : 251097-08-2

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes its antimicrobial activity against selected pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Methicillin-resistant S. aureusModerate Inhibition
Mycobacterium tuberculosisEffective
Enterococcus faecalisLimited Activity

The compound demonstrated a notable ability to inhibit the growth of both gram-positive bacteria and mycobacterial strains. Its activity against methicillin-resistant Staphylococcus aureus (MRSA) is particularly promising, suggesting potential for treating resistant infections.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide exhibits selective toxicity. The following findings were reported:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound showed submicromolar activity against these cell lines with minimal cytotoxic effects on primary mammalian cells, indicating a favorable therapeutic index.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The presence of the dichlorobenzyl and difluorophenyl groups enhances lipophilicity and facilitates interaction with bacterial membranes and cancer cell receptors. Research indicates that halogen substitutions significantly increase antibacterial potency and cytotoxicity against cancer cells.

Key Findings:

  • Halogen Substitution : Enhances antimicrobial activity due to increased lipophilicity.
  • Thiophene Ring : Contributes to the overall stability and bioactivity of the compound.
  • Amide Linkage : Plays a crucial role in binding affinity to biological targets.

Case Studies

Several case studies have been published that further elucidate the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis of various thiophene derivatives showed that compounds similar to 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide exhibited superior antibacterial properties compared to standard antibiotics like ampicillin and rifampicin .
  • Cytotoxicity Assessment : In vitro studies indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, which is critical for developing effective cancer therapies .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted benzyl thiol group. For example, thiophene-2-carboxylic acid (or its activated ester) can react with 2,6-dichlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the sulfanyl linkage. Subsequent amidation with 2,4-difluoroaniline requires coupling agents like EDCI/HOBt in anhydrous DCM . Yield optimization depends on solvent polarity, temperature control, and stoichiometric ratios of reactants. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the positions of dichlorobenzyl and difluorophenyl substituents. Key signals include:
  • Thiophene protons (δ 6.8–7.2 ppm, doublets for C3/C4 positions).
  • Sulfanyl-linked CH₂ (δ ~4.2 ppm, singlet).
    Mass spectrometry (HRMS) confirms molecular weight, while FTIR identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups. X-ray crystallography (if crystals form) resolves absolute stereochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, solvent/DMSO effects). To mitigate:
  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent concentrations (<0.1% DMSO).
  • Validate target engagement : Employ biophysical methods (SPR, ITC) to measure direct binding affinity to the proposed target (e.g., kinase/enzyme).
  • Pharmacokinetic profiling : Assess compound stability in assay media (e.g., via LC-MS to detect degradation products) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific target (e.g., kinase inhibition)?

  • Methodological Answer :
  • Core modifications : Replace the thiophene ring with other heterocycles (e.g., furan, pyrrole) to alter electron density.
  • Substituent variation : Systematically modify the 2,6-dichlorobenzyl group (e.g., 2,6-dibromo or 2-Cl-6-F analogs) and the 2,4-difluorophenyl amide (e.g., 3,5-CF₃ substitution).
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding poses in the target’s active site. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What experimental approaches can elucidate the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer :
  • Degradation studies : Expose the compound to UV light (simulated sunlight) or microbial consortia (soil/water samples) and monitor degradation via LC-MS/MS.
  • Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential.
  • Toxicity assays : Use Daphnia magna (aquatic toxicity) and Vibrio fischeri (microtox) models for acute/chronic effects .

Contradictions and Mitigation Strategies

  • Synthetic Yield Variability : Discrepancies in reported yields (40–75%) may stem from trace moisture in DMF. Use molecular sieves or anhydrous solvents to improve reproducibility .
  • Biological Activity : Inconsistent IC₅₀ values across studies could reflect differences in cell permeability. Perform parallel assays with/without efflux pump inhibitors (e.g., verapamil) .

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